molecular formula C18H28N2O2 B7933651 Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester

Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester

Cat. No.: B7933651
M. Wt: 304.4 g/mol
InChI Key: UZBZYGMPXCBOKP-UHFFFAOYSA-N
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Description

Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester is a synthetic carbamate derivative characterized by a cyclohexyl core substituted with a methylamino group at the 4-position. The carbamic acid moiety is esterified with a benzyl group and functionalized with an isopropyl substituent on the nitrogen atom.

Properties

IUPAC Name

benzyl N-[4-(methylamino)cyclohexyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-14(2)20(17-11-9-16(19-3)10-12-17)18(21)22-13-15-7-5-4-6-8-15/h4-8,14,16-17,19H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBZYGMPXCBOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCC(CC1)NC)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

Cyclohexanone derivatives undergo reductive amination with methylamine to yield 4-methylaminocycloclohexylamine. For example, cyclohexanone reacts with methylamine hydrochloride in the presence of sodium cyanoborohydride under acidic conditions (pH 4–5) to produce the trans-isomer preferentially. Typical yields range from 65–75%, with purification via vacuum distillation or recrystallization.

Gabriel Synthesis with Phthalimide Protection

The Gabriel synthesis avoids over-alkylation by employing phthalimide-protected intermediates. Cyclohexene oxide is treated with potassium phthalimide to form the epoxide ring-opening product, followed by hydrolysis with hydrazine to release the primary amine. Subsequent methylation using methyl iodide in the presence of potassium carbonate yields 4-methylaminocyclohexylamine (55–60% yield).

Introduction of the Isopropyl Group

The isopropyl substituent is introduced via nucleophilic alkylation or reductive amination:

Alkylation with Isopropyl Halides

4-Methylaminocyclohexylamine reacts with isopropyl bromide in acetonitrile using N,N-diisopropylethylamine (DIEA) as a base. This SN2 reaction proceeds at 60°C for 12–18 hours, yielding the secondary amine Isopropyl-(4-methylamino-cyclohexyl)amine (Table 1).

Table 1: Alkylation Reaction Conditions and Yields

ReagentSolventTemperatureTime (h)Yield
Isopropyl bromideAcetonitrile60°C1868%
Isopropyl iodideDMF80°C2472%

Reductive Amination with Acetone

Alternatively, reductive amination with acetone and sodium triacetoxyborohydride in dichloromethane selectively introduces the isopropyl group. This method avoids competing over-alkylation and achieves 70–75% yields under mild conditions (25°C, 6 hours).

Carbamate Formation with Benzyl Chloroformate

The secondary amine Isopropyl-(4-methylamino-cyclohexyl)amine undergoes carbamoylation with benzyl chloroformate to form the target compound (Figure 1).

Figure 1: Carbamate Synthesis Reaction

Isopropyl-(4-methylamino-cyclohexyl)amine+Benzyl chloroformateBaseTarget Compound\text{Isopropyl-(4-methylamino-cyclohexyl)amine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{Target Compound}

Reaction Optimization

Optimal conditions use dichloromethane as the solvent and triethylamine (TEA) as the base at 0–5°C to minimize side reactions. The reaction typically completes within 2 hours, with yields exceeding 85% after aqueous workup and silica gel chromatography.

Critical Parameters:

  • Molar Ratio: 1:1.1 (amine to chloroformate) prevents unreacted starting material.

  • Temperature Control: Below 10°C suppresses hydrolysis of the chloroformate.

Alternative Routes via Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for time-intensive steps. For instance, alkylation of 4-methylaminocyclohexylamine with isopropyl bromide under microwave conditions (100°C, 30 minutes) achieves 78% yield, reducing reaction time by 90% compared to conventional heating.

Industrial-Scale Production Considerations

Catalytic Hydrogenation for Amine Synthesis

Large-scale production employs catalytic hydrogenation of nitrocyclohexane derivatives. For example, hydrogenation of 4-nitrocyclohexanone over Raney nickel at 50 psi H₂ produces 4-aminocyclohexanol, which is subsequently methylated and reduced.

Continuous Flow Reactor Systems

Continuous flow systems improve carbamate formation efficiency by ensuring precise stoichiometric control and heat management. Pilot studies report 92% conversion rates with residence times under 5 minutes.

Challenges and Mitigation Strategies

Isomer Control

The cis/trans configuration of the cyclohexyl ring significantly impacts biological activity. Chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves isomers with >99% enantiomeric excess.

Byproduct Formation

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR: Peaks at δ 1.05 (d, J = 6.5 Hz, 6H, isopropyl CH₃), δ 3.45 (m, 1H, cyclohexyl CH), and δ 5.10 (s, 2H, benzyl CH₂) confirm structural integrity.

  • ESI-MS: Molecular ion peak at m/z 347.2 [M+H]⁺ aligns with the expected molecular weight .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester exhibits several biological activities:

  • Anti-inflammatory Effects : Studies suggest that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.
  • Analgesic Properties : Its interaction with pain pathways indicates potential use as an analgesic agent. In vitro studies have shown that it may influence pain perception through modulation of neurotransmitter release.
  • Neuroprotective Effects : Similar compounds have demonstrated the ability to protect neuronal cells from damage caused by toxic agents like amyloid beta peptides. This suggests that this compound could be explored for applications in neurodegenerative diseases such as Alzheimer's.

Case Studies and Research Findings

  • Neuroprotection Against Amyloid Beta :
    • In vitro studies demonstrated that derivatives similar to this compound could protect astrocytes from Aβ-induced toxicity by reducing oxidative stress markers like malondialdehyde (MDA) .
  • Anti-inflammatory Activity :
    • Research indicated that this compound could modulate inflammatory responses in cellular models, potentially through the inhibition of pro-inflammatory cytokines .
  • Analgesic Effects :
    • Investigations into its analgesic properties have shown promise in reducing pain responses in animal models, suggesting further exploration for clinical applications .

Mechanism of Action

The mechanism of action of isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Cyclohexyl Core

Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate
  • Molecular Formula : C₁₉H₂₇ClN₂O₃
  • Key Differences: Replaces the methylamino group with a chloroacetyl-isopropylamino moiety.
Cyclopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester
  • Key Differences : Substitutes isopropyl with a cyclopropyl group on the carbamate nitrogen .
  • Impact : The cyclopropyl ring introduces steric strain, which may influence binding affinity to biological targets or metabolic stability.

Backbone and Functional Group Modifications

Carisoprodol (N-Isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate)
  • Molecular Formula : C₁₂H₂₄N₂O₄
  • Key Differences : Features a 1,3-propanediol backbone with dual carbamate groups instead of a cyclohexyl core.
  • Impact : As a clinically used muscle relaxant, Carisoprodol’s structure highlights how carbamate positioning and backbone flexibility dictate therapeutic activity (e.g., GABAergic modulation). The target compound’s rigid cyclohexyl core may favor different biological interactions.
[4-((S)-2-Amino-3-Methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester
  • Molecular Formula : C₂₂H₃₃N₃O₃
  • Key Differences: Incorporates an amino acid-derived (2-amino-3-methylbutyryl) side chain.
  • Impact: The additional amino acid moiety (MW = 387.52) may enhance target specificity for proteases or receptors, though increased molecular weight could reduce bioavailability.

Halogenated Analogs

(6-Bromo-hexyl)-carbamic acid benzyl ester
  • Molecular Formula: C₁₄H₁₈BrNO₂
  • Key Differences: Features a brominated hexyl chain instead of the cyclohexyl-methylamino group.
[1-(4-Bromophenoxymethyl)-cyclopropyl]-carbamic acid benzyl ester
  • Molecular Formula: C₁₈H₁₈BrNO₃
  • Key Differences: Includes a 4-bromophenoxymethyl-cyclopropyl group.
  • Impact: The bromophenoxy moiety may confer photostability or alter electronic properties, influencing interactions with aromatic biological targets.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Hypothesized Biological Impact
Target Compound Not explicitly provided ~350–400 (estimated) 4-Methylamino-cyclohexyl, isopropyl, benzyl ester Potential CNS modulation or enzyme inhibition
Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate C₁₉H₂₇ClN₂O₃ 366.89 Chloroacetyl-isopropylamino Increased reactivity/toxicity
Carisoprodol C₁₂H₂₄N₂O₄ 260.33 1,3-Propanediol backbone, dual carbamates Muscle relaxant (GABAergic activity)
[4-((S)-2-Amino-3-Methyl-butyrylamino)... ester C₂₂H₃₃N₃O₃ 387.52 Amino acid side chain, cyclopropyl Enhanced target specificity
(6-Bromo-hexyl)-carbamic acid benzyl ester C₁₄H₁₈BrNO₂ 336.21 Brominated hexyl chain Improved lipophilicity/metabolic stability

Research Implications and Gaps

  • Structural Trends : The benzyl ester group is conserved across many analogs, suggesting its role in balancing lipophilicity and hydrolytic stability. Substituents on the cyclohexyl core or nitrogen atom critically modulate electronic and steric properties.
  • Biological Hypotheses: While Carisoprodol’s therapeutic use is established, the target compound’s methylamino group and rigid core may favor interactions with amine-binding targets (e.g., kinases or GPCRs). Halogenated analogs (e.g., bromine-substituted) could serve as probes for structure-activity relationship (SAR) studies.
  • Data Limitations : The evidence lacks explicit biological or pharmacokinetic data for the target compound, necessitating further experimental validation.

Biological Activity

Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester, a compound within the carbamate class, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanism of action and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H26N2O2C_{17}H_{26}N_{2}O_{2}

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities, particularly in the following areas:

  • Antimicrobial Activity : The compound has been investigated for its efficacy against various microbial strains. Studies suggest it may inhibit the growth of certain bacteria and fungi, potentially through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Properties : Preliminary findings indicate that this compound may possess anticancer activity, particularly against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cellular metabolism or signaling pathways. For example, it has shown potential in inhibiting enzymes linked to cancer cell proliferation .
  • Cell Membrane Interaction : Its structure suggests a capacity to interact with lipid bilayers, which may lead to increased permeability or disruption of microbial membranes, contributing to its antimicrobial effects.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various carbamate derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those observed for many standard antibiotics.
  • Cancer Cell Line Studies : Research involving human breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Comparative Analysis

To further understand the efficacy of this compound, a comparison with similar compounds is useful.

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
N-Benzyl-N-cyclopropyl-N'-methyl-cyclohexane-1,2-diamineLowModerate
N-Benzyl-N-methyl-cyclohexane-1,2-diamineLowLow

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing Isopropyl-(4-methylamino-cyclohexyl)-carbamic acid benzyl ester, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves multi-step protection/deprotection strategies. For example, iodination of precursor alcohols (e.g., using polystyrene-triphenylphosphine and iodine in acetonitrile) can improve reactivity . Purification via column chromatography (e.g., light petroleum:EtOAc gradients) enhances purity . Protecting groups like benzyl esters (as seen in glycosylation reactions) can stabilize intermediates during coupling steps .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : 1^1H/13^{13}C NMR detects stereochemical configurations (e.g., cyclohexyl substituent orientation) and confirms methylamino group placement .
  • IR Spectroscopy : Identifies carbamate C=O stretches (~1689 cm1^{-1}) and N-H bonds (~3338 cm1^{-1}) .
  • HPLC/MS : Validates purity (>95%) and molecular weight (e.g., HRMS-ESI for exact mass) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25–60°C. Monitor degradation via HPLC and identify byproducts using LC-MS. Benzyl ester groups may hydrolyze under acidic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use molecular docking (AutoDock/Vina) with crystal structures of target proteins. Focus on the cyclohexyl group’s conformational flexibility and methylamino interactions. MD simulations (AMBER/CHARMM) assess binding stability over time. Validate predictions with SPR or ITC binding assays .

Q. How does stereochemistry at the cyclohexyl group influence pharmacological activity?

  • Methodological Answer : Synthesize cis/trans isomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare in vitro activity (e.g., IC50_{50} in enzyme assays) and pharmacokinetics (e.g., plasma half-life in rodent models). The cis-configuration may enhance membrane permeability due to reduced steric hindrance .

Q. What strategies mitigate contradictions in toxicity data between in vitro and in vivo studies?

  • Methodological Answer : Re-evaluate metabolite profiles using liver microsomes or hepatocytes to identify toxic intermediates (e.g., reactive quinones). Adjust dosing regimens in vivo to account for rapid clearance or tissue-specific accumulation. Cross-validate findings with transcriptomics (e.g., RNA-seq of liver/kidney tissues) .

Q. How can the compound be functionalized for targeted drug delivery (e.g., antibody-drug conjugates)?

  • Methodological Answer : Introduce click chemistry handles (e.g., azide/alkyne groups) at the benzyl ester or methylamino moiety. Conjugate to antibodies via maleimide-thiol linkages (e.g., using Mal-amido-PEG4-NHS esters) . Assess conjugate stability in serum and tumor-specific uptake via fluorescence imaging .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Compare reaction scales, solvent systems, and catalyst loads. For example, iodination yields vary with polystyrene-triphenylphosphine purity . Replicate high-yield conditions (e.g., 80% yield via 4Å molecular sieves in anhydrous DCM) and characterize intermediates rigorously to identify side reactions .

Experimental Design Considerations

Q. What in vitro and in vivo models are appropriate for evaluating neuroactivity or cytotoxicity?

  • Methodological Answer :

  • In vitro : Primary neuronal cultures or SH-SY5Y cells for neuroactivity; MTT assays in HepG2 cells for hepatotoxicity .
  • In vivo : Rodent models (e.g., Morris water maze for cognitive effects) with PK/PD profiling. Use microdialysis to monitor brain penetration .

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